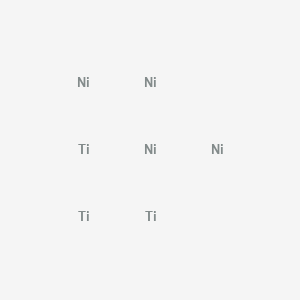

nickel;titanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel titanium, also known as nitinol, is a metal alloy composed of nearly equal parts nickel and titanium. This alloy is renowned for its unique properties, including the shape memory effect and superelasticity. These properties make nickel titanium highly valuable in various applications, particularly in the biomedical and aerospace industries .

Méthodes De Préparation

Nickel titanium alloys are typically produced through vacuum melting techniques. Common methods include electron beam melting, arc melting, and high-frequency vacuum melting in a graphite crucible. These methods ensure the precise compositional control required for the alloy’s unique properties . Industrial production often involves additional steps such as mechanical polishing, electrochemical polishing, and chemical etching to enhance the material’s surface properties .

Analyse Des Réactions Chimiques

Nickel titanium undergoes several types of chemical reactions, including oxidation and reduction. The alloy is highly reactive with oxygen and carbon, which can affect its composition and properties. Common reagents used in these reactions include acids and bases, which can alter the surface characteristics of the alloy. Major products formed from these reactions include various oxides and carbides .

Applications De Recherche Scientifique

Nickel titanium alloys have a wide range of scientific research applications due to their shape memory effect, superelasticity, and biocompatibility. In the biomedical field, they are used in dental implants, orthodontic wires, and endodontic files. The aerospace industry utilizes these alloys for components that require high fatigue resistance and the ability to withstand extreme temperatures. Additionally, nickel titanium is used in actuators, sensors, and various industrial applications where precise control of mechanical properties is essential .

Mécanisme D'action

The unique properties of nickel titanium are derived from a reversible solid-state phase transformation known as a martensitic transformation. This transformation occurs between two different martensite crystal phases and is influenced by temperature and mechanical stress. When the alloy is deformed at a temperature below its transformation temperature, it exhibits the shape memory effect. Upon heating above this temperature, the alloy returns to its original shape. Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature, allowing it to undergo large deformations and immediately return to its undeformed shape upon removal of the external load .

Comparaison Avec Des Composés Similaires

Nickel titanium is unique among shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility. Similar compounds include copper-zinc-aluminum and copper-aluminum-nickel alloys, which also exhibit shape memory properties but lack the same level of biocompatibility and corrosion resistance. Nickel titanium’s ability to undergo large deformations and return to its original shape makes it particularly valuable in applications requiring high precision and reliability .

Propriétés

Numéro CAS |

105884-35-3 |

|---|---|

Formule moléculaire |

Ni4Ti3 |

Poids moléculaire |

378.37 g/mol |

Nom IUPAC |

nickel;titanium |

InChI |

InChI=1S/4Ni.3Ti |

Clé InChI |

WHDTWKLWOGLNNN-UHFFFAOYSA-N |

SMILES canonique |

[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)

![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)